molecular formula C11H23N B13322196 1-methyl-N-(2-methylpropyl)cyclohexan-1-amine

1-methyl-N-(2-methylpropyl)cyclohexan-1-amine

Cat. No.: B13322196
M. Wt: 169.31 g/mol
InChI Key: VPFJVTUFPAMMNO-UHFFFAOYSA-N
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Description

1-Methyl-N-(2-methylpropyl)cyclohexan-1-amine is an organic compound with the molecular formula C11H23N It is a derivative of cyclohexane, where a methyl group and an N-(2-methylpropyl)amine group are attached to the cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-methyl-N-(2-methylpropyl)cyclohexan-1-amine typically involves the alkylation of cyclohexanone followed by reductive amination. One common method includes:

    Alkylation: Cyclohexanone is reacted with methyl iodide in the presence of a base such as potassium carbonate to form 1-methylcyclohexanone.

    Reductive Amination: The 1-methylcyclohexanone is then subjected to reductive amination with 2-methylpropylamine in the presence of a reducing agent like sodium cyanoborohydride to yield this compound.

Industrial Production Methods: Industrial production methods for this compound may involve continuous flow processes to enhance yield and purity. The use of catalytic hydrogenation and optimized reaction conditions can further improve the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-N-(2-methylpropyl)cyclohexan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to form saturated amines.

    Substitution: Nucleophilic substitution reactions can occur with halogenated compounds to introduce different functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Halogenated compounds, nucleophiles like sodium azide.

Major Products:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Saturated amines.

    Substitution: Various substituted amines.

Scientific Research Applications

1-Methyl-N-(2-methylpropyl)cyclohexan-1-amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-methyl-N-(2-methylpropyl)cyclohexan-1-amine involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or modulator of certain enzymes or receptors, affecting biochemical processes within cells. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

    1-Methyl-2-propylcyclohexane: Similar structure but lacks the amine group.

    Cyclohexane, 1-methyl-2-propyl-: Another structural isomer with different functional groups.

Uniqueness: 1-Methyl-N-(2-methylpropyl)cyclohexan-1-amine is unique due to its specific combination of a cyclohexane ring with both a methyl group and an N-(2-methylpropyl)amine group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C11H23N

Molecular Weight

169.31 g/mol

IUPAC Name

1-methyl-N-(2-methylpropyl)cyclohexan-1-amine

InChI

InChI=1S/C11H23N/c1-10(2)9-12-11(3)7-5-4-6-8-11/h10,12H,4-9H2,1-3H3

InChI Key

VPFJVTUFPAMMNO-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNC1(CCCCC1)C

Origin of Product

United States

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